molecular formula C15H24N2O4 B13154086 Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate

Cat. No.: B13154086
M. Wt: 296.36 g/mol
InChI Key: ZGJAIJXWRLTOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(2,4-dimethoxyphenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of tert-butyl, amino, and dimethoxyphenyl groups, which confer specific chemical and physical properties. These properties make it suitable for various applications in research and industry .

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(2,4-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(18)17-12(9-16)11-7-6-10(19-4)8-13(11)20-5/h6-8,12H,9,16H2,1-5H3,(H,17,18)

InChI Key

ZGJAIJXWRLTOKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.